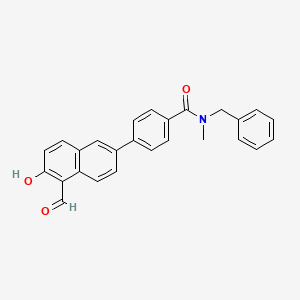
4-(5-Formyl-6-hydroxy-2-naphthalenyl)-N-methyl-N-(phenylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8614253, 32-5” is a small molecular drug with the chemical formula C26H21NO3 . Its IUPAC name is N-benzyl-4-(5-formyl-6-hydroxynaphthalen-2-yl)-N-methylbenzamide . This compound is known for its potential inhibitory effects on the enzyme IRE-1 alpha , which is involved in the unfolded protein response pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8614253, 32-5” involves several steps, starting with the preparation of the naphthalene derivative. The key steps include:
Formylation: Introduction of a formyl group to the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Industrial Production Methods
Industrial production of “US8614253, 32-5” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Implementation of stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
“US8614253, 32-5” undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
“US8614253, 32-5” has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of IRE-1 alpha.
Biology: Investigated for its role in modulating the unfolded protein response pathway.
Medicine: Potential therapeutic agent for diseases related to protein misfolding and endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway
Mechanism of Action
The mechanism of action of “US8614253, 32-5” involves the inhibition of the enzyme IRE-1 alpha . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated under conditions of endoplasmic reticulum stress. By inhibiting IRE-1 alpha, “US8614253, 32-5” helps to reduce the stress response, potentially alleviating conditions related to protein misfolding .
Comparison with Similar Compounds
Similar Compounds
US8614253, 32-2: Another IRE-1 alpha inhibitor with a similar structure but different substituents on the naphthalene ring.
US9241942, 32-2: A compound with similar inhibitory effects on IRE-1 alpha but with variations in the benzamide structure.
US8614253, 42-6: A related compound with a different arrangement of functional groups.
Uniqueness
“US8614253, 32-5” is unique due to its specific combination of formyl, hydroxyl, and benzamide groups, which contribute to its potent inhibitory effects on IRE-1 alpha. This unique structure allows for selective inhibition, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H21NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-benzyl-4-(5-formyl-6-hydroxynaphthalen-2-yl)-N-methylbenzamide |
InChI |
InChI=1S/C26H21NO3/c1-27(16-18-5-3-2-4-6-18)26(30)20-9-7-19(8-10-20)21-11-13-23-22(15-21)12-14-25(29)24(23)17-28/h2-15,17,29H,16H2,1H3 |
InChI Key |
VYGZNGAQJYQSJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


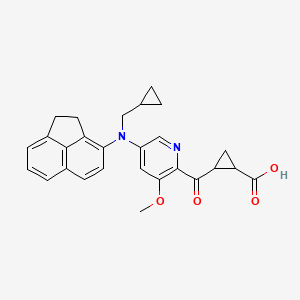
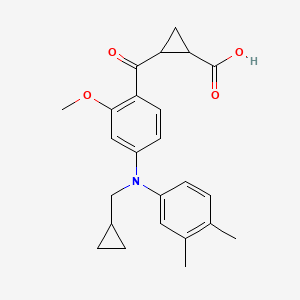

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)
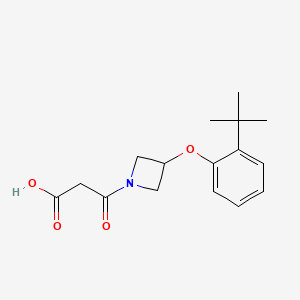
![(2S,4S,5R)-4-[4-(2-fluorophenyl)triazol-1-yl]-2-[(1R)-3-[4-(2-fluorophenyl)triazol-1-yl]-2-hydroxycyclohexyl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B10836678.png)
![(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one](/img/structure/B10836682.png)
![7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10836688.png)
![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)

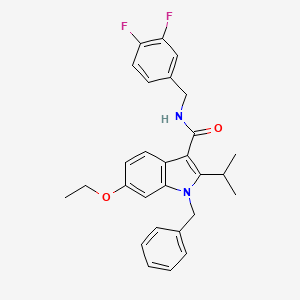
![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)
